5-(4-Ethylphenyl)-2-fluorophenol
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Overview
Description
5-(4-Ethylphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It features a fluorine atom and an ethyl group attached to a phenyl ring, which is further connected to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-2-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 5-(4-Ethylphenyl)phenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the starting material in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The starting materials are fed into a reactor, where they undergo fluorination under optimized conditions. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted phenols, depending on the nucleophile used.
Scientific Research Applications
5-(4-Ethylphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorophenol: Lacks the ethyl group, leading to variations in its biological activity and applications.
5-(4-Methylphenyl)-2-fluorophenol: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
5-(4-Ethylphenyl)-2-fluorophenol is unique due to the presence of both the ethyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-(4-ethylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h3-9,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCQLAGWAXIVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684127 |
Source
|
Record name | 4'-Ethyl-4-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-09-1 |
Source
|
Record name | 4'-Ethyl-4-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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